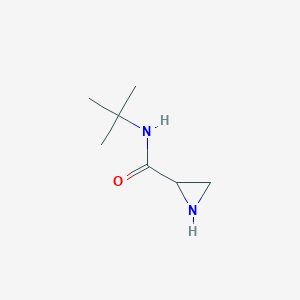
3-Methyl-1,2-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. The 1,2-dihydroisoquinoline scaffold is a fundamental structure in many natural products and biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-1,2-dihydroisoquinoline can be synthesized through various synthetic routes. One common method involves the three-component reaction of isoquinoline, alkyl propiolate, and 1,3-diketones under mild reaction conditions . This reaction proceeds without the need for catalysts and yields functionalized 1,2-dihydroisoquinolines in good quantities.
Another method involves the reaction of isoquinoline with ethyl propiolate and thiazolidin-2,4-dione, which generates reactive zwitterionic intermediates that further react to form the desired product . This method also operates under mild conditions and does not require any catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. The reactions are usually carried out in batch reactors with precise control over temperature and reaction time to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
3-Methyl-1,2-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylisoquinoline.
Reduction: Reduction reactions can convert it to 3-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of Lewis acids or bases to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methylisoquinoline
Reduction: 3-Methyl-1,2,3,4-tetrahydroisoquinoline
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学研究应用
3-Methyl-1,2-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-1,2-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
3-Methylisoquinoline: The fully aromatic counterpart of 3-Methyl-1,2-dihydroisoquinoline.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a methyl group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a partially saturated ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
3-methyl-1,2-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6,11H,7H2,1H3 |
InChI 键 |
WPUGJRMMUDEGMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)


![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)





